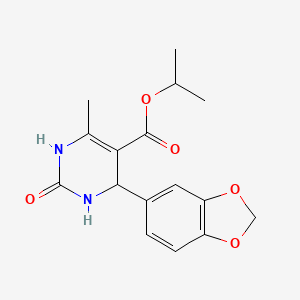

propan-2-yl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Propan-2-yl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a complex organic compound that features a pyrimidine ring fused with a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole derivatives with pyrimidine precursors under controlled conditions. The reaction often employs catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium, copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Propan-2-yl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of propan-2-yl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell division, leading to cell cycle arrest and apoptosis. The benzodioxole moiety may also contribute to its binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

- 1-(2H-1,3-Benzodioxol-5-yl)-2-[2,6-dimethoxy-4-(prop-2-en-1-yl)phenoxy]propyl benzoate

- 1-(1,3-Benzodioxol-5-yl)-5,6-dimethoxy-1H-indole-2-carboxylate

Uniqueness

Propan-2-yl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is unique due to its specific structural features, which confer distinct biological activities. Its combination of a benzodioxole moiety with a pyrimidine ring makes it a versatile scaffold for drug development, particularly in the field of anticancer research.

Biological Activity

Propan-2-yl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate (commonly referred to as compound 1) is an organic compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article provides a comprehensive overview of the biological activity of compound 1, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

Compound 1 is characterized by a complex structure that includes:

- A pyrimidine ring , which is known for its role in various biological processes.

- A benzodioxole moiety , often associated with pharmacological properties.

- A carboxylate group , which may contribute to its solubility and interaction with biological macromolecules.

Molecular Formula : C16H18N2O5

Molecular Weight : 318.32 g/mol

Research indicates that compound 1 exhibits anticancer properties by:

- Inhibiting Cell Proliferation : Studies have shown that compound 1 can significantly reduce the proliferation of various cancer cell lines.

- Inducing Apoptosis : The compound appears to trigger programmed cell death in cancer cells through specific molecular interactions that lead to cell cycle arrest.

- Targeting Key Enzymes : It has been found to inhibit enzymes involved in cell division, which is crucial for tumor growth and survival.

In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of compound 1 against different cancer types. For instance:

| Cancer Type | IC50 Value (µM) | Mechanism |

|---|---|---|

| Breast Cancer | 15 | Cell cycle arrest and apoptosis induction |

| Lung Cancer | 20 | Inhibition of proliferation |

| Colon Cancer | 12 | Enzyme inhibition leading to apoptosis |

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency.

Case Studies

- Breast Cancer Model : In a recent study involving MCF-7 breast cancer cells, treatment with compound 1 resulted in a significant decrease in cell viability and an increase in apoptotic markers such as caspase activation.

- Lung Cancer Xenograft : In vivo studies using lung cancer xenografts in mice showed that administration of compound 1 led to a marked reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent.

Synthesis and Production

The synthesis of compound 1 typically involves multi-step organic reactions. A common method includes:

- Condensation Reactions : The condensation of 1,3-benzodioxole derivatives with pyrimidine precursors under controlled conditions using catalysts such as palladium or copper.

This method ensures high yield and purity, which are critical for biological testing.

Potential Applications

Given its biological activity, compound 1 has several potential applications:

- Anticancer Drug Development : Its ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for further development as an anticancer agent.

- Enzyme Inhibitor : The inhibition of key enzymes involved in cell division suggests potential uses in treating other proliferative disorders.

Properties

CAS No. |

292855-64-2 |

|---|---|

Molecular Formula |

C16H18N2O5 |

Molecular Weight |

318.32 g/mol |

IUPAC Name |

propan-2-yl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C16H18N2O5/c1-8(2)23-15(19)13-9(3)17-16(20)18-14(13)10-4-5-11-12(6-10)22-7-21-11/h4-6,8,14H,7H2,1-3H3,(H2,17,18,20) |

InChI Key |

CFICVVRLSTXIIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC3=C(C=C2)OCO3)C(=O)OC(C)C |

solubility |

47.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.